molecular formula C10H9NOS B1618939 3-Methyl-1-benzothiophene-2-carboxamide CAS No. 3133-79-7

3-Methyl-1-benzothiophene-2-carboxamide

Cat. No.: B1618939
CAS No.: 3133-79-7
M. Wt: 191.25 g/mol
InChI Key: URMHRWPZTABVNB-UHFFFAOYSA-N
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Description

3-Methyl-1-benzothiophene-2-carboxamide (CAS 1187450-90-3) is a chemical compound with the molecular formula C10H9NOS. It belongs to a class of benzothiophene-2-carboxamide derivatives identified as potent and selective inhibitors of Sentrin/SUMO-specific proteases (SENPs) . SENPs are cysteine proteases that catalyze the deconjugation of SUMO (Small Ubiquitin-like Modifier) from target proteins, playing a critical role in the dynamic balance of SUMOylation/deSUMOylation within cells . This post-translational modification is essential for a vast array of cellular processes, including transcriptional regulation, cell proliferation, and maintenance of protein stability . As an important class of therapeutic targets, SENPs have been found to be involved in various human diseases, such as prostate, thyroid, colon, and lung cancers . Research into this compound and related compounds focuses on exploiting the subtle differences between SENP family members (such as SENP1, SENP2, and SENP5) to achieve inhibitory activity and selectivity within the family . These inhibitors are valuable tools for elucidating the exact biological function of individual SENPs and represent a promising starting point for the development of new therapeutic agents with a novel mechanism of action . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3133-79-7

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

3-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C10H9NOS/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H2,11,12)

InChI Key

URMHRWPZTABVNB-UHFFFAOYSA-N

SMILES

CC1=C(SC2=CC=CC=C12)C(=O)N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)N

Other CAS No.

3133-79-7

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Methyl 1 Benzothiophene 2 Carboxamide

Retrosynthetic Analysis of the 3-Methyl-1-benzothiophene-2-carboxamide Architecture

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary disconnections.

Disconnection Approaches for the Benzothiophene (B83047) Core

The primary disconnection for this compound involves the amide bond, leading to 3-methyl-1-benzothiophene-2-carboxylic acid and an amine. This is a common and reliable transformation. nih.gov Further disconnection of the carboxylic acid precursor at the benzothiophene core reveals several potential strategies. A key disconnection is the C-S bond, which simplifies the bicyclic system into a substituted benzene (B151609) derivative. For instance, a disconnection of the C2-C3 and the C-S bonds could lead back to a substituted thiophenol and a three-carbon synthon.

Another powerful approach involves disconnecting the bonds formed during a cyclization reaction. For the 3-methyl-1-benzothiophene scaffold, a logical disconnection is across the thiophene (B33073) ring, suggesting a cyclization of a substituted o-halophenylacetylene or a related precursor.

Strategies for Introducing Methyl and Carboxamide Functionalities

The introduction of the methyl group at the 3-position and the carboxamide at the 2-position can be achieved through several strategies. One approach is to start with a pre-functionalized benzene ring that already contains a sulfur-containing group and a side chain that can be cyclized to form the thiophene ring with the desired substituents in place.

Alternatively, the benzothiophene core can be synthesized first, followed by functionalization. This would involve electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce the methyl and carboxyl groups. However, controlling the regioselectivity of these reactions can be challenging.

A more convergent approach involves the construction of the thiophene ring from acyclic precursors that already contain the necessary carbon framework for the methyl and carboxyl functionalities. For example, the reaction of a substituted 2-mercaptophenyl ketone with an appropriate reagent could directly yield the 3-methyl-1-benzothiophene-2-carboxylate skeleton.

Classical Synthetic Routes to the 1-Benzothiophene Core

The construction of the 1-benzothiophene ring system is a well-established area of heterocyclic chemistry, with numerous methods available. These can be broadly categorized into cyclization reactions that form the thiophene ring onto a pre-existing benzene ring.

Cyclization Reactions for Benzothiophene Ring Formation

The formation of the benzothiophene core typically involves an intramolecular cyclization reaction where a sulfur-containing substituent on a benzene ring attacks a side chain to form the five-membered thiophene ring.

Condensation reactions are a cornerstone of benzothiophene synthesis. A notable example is the reaction of a thiophenol with an α-halo ketone or a related species, followed by cyclization. For the synthesis of the target molecule, a potential route could involve the reaction of a substituted thiophenol with a derivative of pyruvic acid.

Another relevant condensation method is the Fiesselmann thiophene synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters. nih.govfishersci.co.uk While typically used for thiophene synthesis, variations can be applied to benzannulated systems.

The Gewald reaction is another powerful multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. This method could be adapted to produce a 2-amino-3-methyl-1-benzothiophene derivative, which could then be converted to the desired carboxamide.

Direct ring-closing strategies that introduce the sulfur atom during the cyclization process are also prevalent. One such method involves the reaction of an o-haloarylalkyne with a sulfur source, such as sodium sulfide (B99878). This approach allows for the formation of the benzothiophene ring in a single step. researchgate.net

Palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols represents a modern and efficient method for constructing the benzothiophene skeleton. researchgate.net This reaction proceeds through an intramolecular cyclization followed by dehydration.

A plausible synthetic sequence for this compound could start from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. The formyl group can be reduced to a methyl group using a chemoselective reducing agent like triethylsilane and iodine. researchgate.net The resulting 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can then be aromatized to 3-methyl-1-benzothiophene-2-carboxylic acid. wikipedia.org Finally, the carboxylic acid can be converted to the desired carboxamide using standard peptide coupling agents.

Table 1: Amidation of Carboxylic Acids

Coupling AgentBaseSolventTemperatureYieldReference
HATUDIEA or TEADMF or Acetonitrile0 °C to RTHigh fishersci.co.ukmychemblog.com
PyBOPNot specifiedNot specifiedNot specifiedHigh peptide.combachem.com
DCCDMAPAnhydrous DCM0 °C to RTHigh nih.gov
UreaMg(NO3)2 or ImidazoleOctane120-130 °CUp to 100% researchgate.net

Functionalization Methods for the Benzothiophene System

The functionalization of the benzothiophene core is a critical aspect of synthesizing derivatives like this compound. These methods allow for the introduction and modification of substituents on the pre-formed bicyclic system. The reactivity of the benzothiophene ring dictates the strategies employed. The C2 position is generally more susceptible to electrophilic attack and lithiation compared to the C3 position, a factor that heavily influences synthetic design.

Key functionalization approaches include:

Electrophilic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce functional groups onto the benzene or thiophene portion of the scaffold. For instance, direct carboxylation of benzothiophene derivatives has been achieved using LiO-tBu, CsF, and mdpi.comcrown-6 under a CO2 atmosphere, a method that could potentially be adapted to introduce the C2-carboxamide precursor. researchgate.net

Metalation-Substitution: Directed ortho-metalation or direct deprotonation using strong bases like organolithium reagents, followed by quenching with an electrophile, is a powerful tool. The C2-proton of benzothiophene is the most acidic, facilitating selective functionalization at this position. This approach could be used to introduce the carboxamide group or a precursor thereof.

Halogen Dance Reactions: In certain substituted halobenzothiophenes, migration of the halogen atom can occur under the influence of a strong base, allowing for functionalization at a position different from the initial halogen site.

These foundational techniques are often the starting point for more complex transformations, including the advanced catalytic methods discussed in the following sections.

Advanced and Catalytic Approaches for this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the this compound framework benefits significantly from these advanced approaches.

Transition Metal-Catalyzed Coupling Reactions for Benzothiophene-Carboxamide Formation

Transition metals, particularly palladium, have revolutionized the formation of C-C and C-N bonds, which are essential for constructing and functionalizing the target molecule.

Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials like halides or organometallics. nih.gov In the context of benzothiophene synthesis, palladium catalysts can activate C-H bonds, enabling the direct introduction of aryl, alkyl, or carbonyl groups.

For the synthesis of this compound, a plausible strategy involves the C-H functionalization of 3-methyl-1-benzothiophene. While the C2 position is electronically favored for functionalization, directing groups can be employed to ensure high regioselectivity. For example, an amide directing group can be used to guide the palladium catalyst to a specific C-H bond, a strategy successfully employed in the synthesis of complex benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com A general approach could involve the palladium-catalyzed carbonylation of a C-H bond, a process where a carbonyl group is introduced directly from a CO source. nih.gov Although often challenging, direct C2-carboxamidation of a 3-methyl-1-benzothiophene substrate under palladium catalysis represents a cutting-edge approach.

Research on carbazole (B46965) synthesis has shown that palladium-catalyzed intramolecular C-H functionalization followed by C-N bond formation is a powerful tool for building complex heterocyclic systems, a principle that can be extrapolated to benzothiophene chemistry. nih.gov

Table 1: Examples of Palladium-Catalyzed C-H Functionalization Relevant to Heterocycle Synthesis

Substrate TypeCatalyst/ReagentsReaction TypeKey FeatureReference
Biaryl AmidePd(OAc)₂, O₂Intramolecular C-H AminationForms carbazoles via C-N bond formation. nih.gov
Benzofuran-2-carboxamidePd(OAc)₂, Aryl Iodide8-Aminoquinoline (B160924) Directed C-H ArylationFunctionalizes the C3 position of benzofurans. mdpi.com
Electron-Rich HeteroarenesPd Catalyst, Aryl BromideC-H ArylationDirectly couples heteroarenes with aryl halides. organic-chemistry.org

Cross-coupling reactions are a cornerstone of modern synthesis, enabling the precise formation of C-C bonds. Suzuki, Stille, and Sonogashira reactions are frequently used to build the benzothiophene scaffold or to introduce substituents. lmaleidykla.ltias.ac.in

A typical strategy for synthesizing the target molecule could involve:

Synthesis of a 3-methyl-1-benzothiophene-2-boronic acid or ester.

Palladium-catalyzed Suzuki coupling with a suitable aminocarbonylating agent.

Alternatively, one could start with a 2-halo-3-methyl-1-benzothiophene. This intermediate can then undergo various palladium-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling with an appropriate terminal alkyne could be followed by further transformations to yield the carboxamide. ias.ac.in Stille coupling reactions, which utilize organotin reagents, also offer a viable pathway for introducing substituents onto the benzothiophene ring. lmaleidykla.lt

Table 2: Application of Cross-Coupling Reactions in Benzothiophene Synthesis

ReactionSubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki Coupling3-Benzyl-2-(benzylsulfanyl) rsc.orgbenzothieno[3,2-d]pyrimidin-4(3H)-oneArylboronic AcidsPd(PPh₃)₄C-C Coupled Products lmaleidykla.lt
Stille Coupling3-Benzyl-2-(benzylsulfanyl) rsc.orgbenzothieno[3,2-d]pyrimidin-4(3H)-oneOrganotin DerivativesPd₂(dba)₃, PPh₃, CuMeSalC-C Coupled Products lmaleidykla.lt
Sonogashira Coupling3-Iodo-2-(thiophen-2-yl)benzo[b]thiopheneTerminal AlkynesPdCl₂(PPh₃)₂, CuI, TEA3-Alkynyl-benzothiophenes ias.ac.in

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction times, increasing yields, and improving reaction efficiency. nih.gov The synthesis of benzothiophene scaffolds is particularly amenable to this technology.

A highly efficient, microwave-assisted method provides rapid access to 3-aminobenzo[b]thiophenes, which are key precursors for various derivatives. rsc.orgrsc.org The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base under microwave irradiation at 130 °C can produce substituted 3-aminobenzo[b]thiophenes in yields ranging from 58–96% in a matter of minutes. rsc.org This 3-amino intermediate could then be readily converted to the this compound through established transformations, such as diazotization followed by Sandmeyer-type reactions or other functional group interconversions. This approach has been successfully applied to the synthesis of various biologically active scaffolds, including inhibitors of PIM kinases. rsc.org

Table 3: Microwave-Assisted Synthesis of Benzothiophene Precursors

ReactantsConditionsTimeProductYieldReference
2-Halobenzonitriles, Methyl thioglycolateEt₃N, DMSO, 130 °C, Microwave35 min3-Aminobenzo[b]thiophenes58-96% rsc.orgrsc.org
2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrileFormic Acid, Microwave5 minBenzothieno[2,3-d]pyrimidine derivative90% manipal.edu

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction parameters is a fundamental aspect of developing a viable synthetic protocol for this compound. Key variables that significantly influence the reaction outcome include the choice of solvent, reaction temperature, and the catalytic system employed. These factors not only affect the reaction rate but also play a crucial role in determining the product yield and the selectivity towards the desired compound over potential byproducts.

The selection of an appropriate solvent and the fine-tuning of the reaction temperature are critical for controlling the reaction pathway and maximizing yield. These parameters influence reactant solubility, reaction kinetics, and the stability of intermediates and transition states.

In the context of synthesizing the benzothiophene core, studies on related structures provide valuable insights. For instance, the palladium-catalyzed synthesis of methyl 2-phenylbenzo[b]thiophene-3-carboxylate, an isomer of the target's precursor, was optimized by screening various solvents and temperatures. An initial reaction in methanol (B129727) (MeOH) at 100 °C showed moderate yield and the formation of byproducts. nih.gov A systematic optimization revealed that adjusting these parameters could significantly enhance the selectivity and yield of the desired benzothiophene product. nih.gov The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), has also been explored as a recyclable solvent medium, although in one study it resulted in a lower yield compared to conventional solvents under the initial tested conditions. nih.gov

For the final amidation step, which converts 3-Methyl-1-benzothiophene-2-carboxylic acid to the target carboxamide, standard peptide coupling conditions are often employed. A general procedure for a similar transformation on a benzothiophene-2-carboxylic acid involves using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in an anhydrous aprotic solvent such as Dichloromethane (DCM). nih.gov The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion over a period of several hours. nih.gov This temperature profile helps to minimize the formation of side products, such as N-acylurea byproducts.

The following table, based on data from the synthesis of a related benzothiophene ester, illustrates the impact of solvent and temperature on product yield.

Table 1: Effect of Solvent and Temperature on the Yield of a Related Benzothiophene Derivative Data is illustrative and derived from the synthesis of methyl 2-phenylbenzo[b]thiophene-3-carboxylate. nih.gov

Entry Solvent Temperature (°C) Yield (%)
1 Methanol (MeOH) 100 43
2 BmimBF₄/MeOH (3:1) 100 40
3 Methanol (MeOH) 80 80 (at 24h)

The efficiency of many synthetic routes to benzothiophenes and their derivatives is heavily dependent on the catalytic system. This includes the choice of the metal catalyst, the design of coordinating ligands, and the optimization of catalyst loading.

Palladium catalysts are frequently employed for the construction of the benzothiophene skeleton. In a study on the synthesis of benzothiophene-3-carboxylates, a simple catalytic system of Palladium(II) iodide (PdI₂) with Potassium Iodide (KI) as a co-catalyst was found to be effective, avoiding the need for complex and often expensive phosphine (B1218219) ligands. nih.gov The optimization of the catalyst loading in this system demonstrated that while 5 mol% of PdI₂ gave a high yield, the loading could be reduced to as low as 1.7 mol% while still achieving a respectable yield of approximately 60%. nih.gov This is economically and environmentally advantageous, particularly for larger-scale synthesis.

Further illustrating the importance of catalyst selection, the direct C-H arylation of benzo[b]thiophene 1,1-dioxides was systematically optimized. Various palladium(II) sources were tested, with Palladium(II) acetate (B1210297) (Pd(OAc)₂) proving superior to Palladium(II) chloride (PdCl₂) and Bis(acetonitrile)dichloropalladium(II) (Pd(MeCN)₂Cl₂). nih.gov The reaction was shown to be entirely dependent on the presence of the palladium catalyst. nih.gov While this example pertains to a modified benzothiophene core (the S,S-dioxide), the principles of screening different catalyst precursors are directly applicable to the synthesis of other benzothiophene derivatives.

Table 2: Influence of Catalyst Type and Loading on Benzothiophene Synthesis Data is illustrative and derived from syntheses of related benzothiophene derivatives.

Reaction Type Catalyst Catalyst Loading (mol %) Solvent Yield (%) Ref.
Cyclization/Carbonylation PdI₂/KI 5.0 MeOH 80 nih.gov
Cyclization/Carbonylation PdI₂/KI 2.5 MeOH ~60 nih.gov
Cyclization/Carbonylation PdI₂/KI 1.7 MeOH ~60 nih.gov
C-H Arylation Pd(OAc)₂ 10 DMSO 85 nih.gov
C-H Arylation PdCl₂ 10 DMSO 62 nih.gov

Chemical Reactivity and Mechanistic Studies of 3 Methyl 1 Benzothiophene 2 Carboxamide

Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Ring System

The benzothiophene system, an analog of naphthalene, is susceptible to electrophilic aromatic substitution. The reaction's regioselectivity is determined by the activating and directing effects of the substituents on both the thiophene (B33073) and benzene (B151609) rings.

The 3-methyl group is an electron-donating group (EDG) that activates the heterocyclic ring towards electrophilic attack. However, its position at C3 introduces significant steric hindrance, which can impede substitution at the adjacent C2 position. This steric effect often directs electrophiles away from the thiophene ring and towards the benzene portion of the molecule. rsc.orgrsc.org

In the parent 1-benzothiophene, electrophilic attack preferentially occurs at the C3 position. With the C3 position blocked by a methyl group, substitution is redirected. Studies on related benzothieno[3,2-b] benzothiophene systems show that electrophilic substitution, such as nitration and acetylation, occurs preferentially at the 2-position, and to a lesser extent, at the 4-position. researchgate.net For 3-Methyl-1-benzothiophene-2-carboxamide, the presence of the C3-methyl group, combined with the C2-carboxamide, sterically and electronically disfavors further substitution on the thiophene ring.

The 2-carboxamide (B11827560) group is an electron-withdrawing group (EWG) and therefore deactivates the benzothiophene ring system towards electrophilic attack. Its primary role in many modern synthetic strategies is as a directing group for metal-catalyzed C–H functionalization reactions. rsc.orgrsc.org In palladium-catalyzed reactions, the amide can coordinate to the metal center, directing functionalization to a specific C-H bond, often at the C3 position. researchgate.netmdpi.com However, in the case of this compound, the C3 position is already substituted.

In classical electrophilic aromatic substitution, the deactivating nature of the carboxamide group at C2 would further decrease the reactivity of the thiophene ring, reinforcing the tendency for substitution to occur on the benzene ring. The combination of the deactivating C2-carboxamide and the activating C3-methyl group creates a "push-pull" electronic environment, but the steric hindrance at C2 and the inherent reactivity of the benzene ring positions lead to substitution on the carbocyclic portion of the molecule.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagent Position of Substitution Product Reference
Bromination N-Bromosuccinimide (NBS) or Br₂ C5 5-Bromo-3-methyl-1-benzothiophene-2-carboxamide derivative google.com
Nitration HNO₃/H₂SO₄ C5 (Predicted) 3-Methyl-5-nitro-1-benzothiophene-2-carboxamide researchgate.net
Acetylation CH₃COCl/AlCl₃ C5 (Predicted) 5-Acetyl-3-methyl-1-benzothiophene-2-carboxamide researchgate.net

Nucleophilic Reactivity of the Carboxamide Functional Group

The carboxamide functional group possesses a carbon atom that is electrophilic and susceptible to attack by nucleophiles. This allows for several characteristic transformations.

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. The hydrolysis of this compound would yield 3-methyl-1-benzothiophene-2-carboxylic acid.

Transamidation reactions are also possible, allowing for the exchange of the amide's nitrogen substituent. In advanced synthetic applications, the 8-aminoquinoline (B160924) (8-AQ) moiety is often used as a directing group in carboxamides, which can later be removed or swapped via a transamidation procedure. mdpi.com While not directly applied to the title compound in the literature reviewed, such methods could theoretically be used to diversify the amide functionality.

The carboxamide group can be reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. rsc.org The reduction of this compound with LiAlH₄ would produce (3-methyl-1-benzothiophen-2-yl)methanamine. This reaction converts the electron-withdrawing carboxamide into an electron-donating aminomethyl group, significantly altering the electronic properties of the substituent at the C2 position.

Table 2: Reactions of the Carboxamide Functional Group

Reaction Type Reagents Product Reference
Hydrolysis H₃O⁺ or OH⁻, heat 3-Methyl-1-benzothiophene-2-carboxylic acid mdpi.com
Reduction 1. LiAlH₄, 2. H₂O (3-Methyl-1-benzothiophen-2-yl)methanamine rsc.org

Oxidation and Reduction Pathways of the 1-Benzothiophene Scaffold

The core benzothiophene ring system can undergo oxidation and reduction reactions, primarily involving the sulfur atom or the aromatic rings under specific conditions.

The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) can oxidize the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone (1,1-dioxide). This transformation significantly alters the electronic nature of the heterocyclic ring, making it more electron-deficient. researchgate.net

The aromatic 1-benzothiophene ring is relatively stable and resistant to reduction due to its aromaticity. cymitquimica.com Catalytic hydrogenation under harsh conditions (high pressure and temperature) can reduce the benzene ring, but selective reduction of the thiophene ring is challenging. More commonly, reduction targets functional groups attached to the ring rather than the scaffold itself. For instance, in related tetrahydro-1-benzothiophene systems, the carboxamide group can be reduced while leaving the core structure intact. evitachem.com

Table 3: Oxidation and Reduction of the 1-Benzothiophene Scaffold

Reaction Type Reagents Product Moiety Reference
Oxidation H₂O₂/AcOH or m-CPBA 1-Benzothiophene-1,1-dioxide
Reduction Catalytic Hydrogenation (Harsh Conditions) Tetrahydro-1-benzothiophene evitachem.com

Selective Oxidation of the Sulfur Atom

The sulfur atom in the benzothiophene ring is susceptible to selective oxidation, a reaction that can lead to the formation of corresponding sulfoxides and sulfones. These oxidized derivatives are of interest due to their altered electronic properties and potential applications in materials science and medicinal chemistry.

The oxidation of the sulfur atom in benzothiophene derivatives can be achieved using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically proceeds sequentially, first forming the sulfoxide and then, with further oxidation, the sulfone.

A study on the oxidation of a related compound, 2,7-dibromo- nih.govbenzothieno[3,2-b] nih.govbenzothiophene (2,7-diBr-BTBT), provides a model for the oxidation of this compound. mdpi.com In this study, the sequential oxidation with m-CPBA yielded the corresponding 5,5-dioxide (sulfone) and subsequently the 5,5,10,10-tetraoxide (disulfone). mdpi.com The reactions were carried out at elevated temperatures to ensure complete conversion, particularly for the formation of the fully oxidized product. mdpi.com

Table 1: Oxidation of a Benzothiophene Derivative with m-CPBA mdpi.com

Starting Material Oxidizing Agent Product Yield
2,7-diBr-BTBT m-CPBA 2,7-diBr-BTBT-5,5-dioxide -

Data adapted from a study on a related benzothienobenzothiophene derivative.

The oxidation of the sulfur atom significantly alters the electronic properties of the benzothiophene core. The electron-donating thiophene sulfur is converted into a strongly electron-accepting sulfonyl group. mdpi.com This transformation leads to a decrease in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a reduced energy band gap. mdpi.com The oxidized forms also exhibit increased thermal stability. mdpi.com

Reductive Transformation of the Thiophene Ring

The thiophene ring of the benzothiophene system can undergo reductive transformations, leading to the saturation of the heterocyclic ring. A key transformation is the catalytic hydrogenation to form 2,3-dihydrobenzothiophene derivatives.

Studies on the hydrogenation of benzothiophene itself have shown that this reduction can be achieved using transition metal sulfide catalysts, such as palladium sulfide. nih.gov The reaction is typically carried out under hydrogen pressure and at elevated temperatures. The rate of formation of 2,3-dihydrobenzothiophene has been described by a first-order equation, with an apparent activation energy of 58±4 kJ/mol. nih.gov For optimal selectivity towards the dihydro product, the total conversion of the starting benzothiophene should be controlled to be below 60% to minimize further hydrogenolysis to ethylbenzene. nih.gov

Another potential reductive transformation is the cleavage of the carbon-sulfur (C-S) bond. While direct C-S bond cleavage in this compound is not extensively documented, reductive cleavage of C-X bonds in aryl halides, which can be analogous to C-S bond cleavage in certain contexts, has been achieved using organoreductants under photoredox catalysis. nih.gov This suggests that under specific reductive conditions, the thiophene ring could potentially be opened.

Reaction Kinetics and Thermodynamic Analysis of Transformations Involving the Compound

A kinetic modeling study on the hydrodesulfurization (HDS) of 3-methylthiophene (B123197) and benzothiophene over Ni-promoted MoS₂ catalysts has been conducted. This study revealed that the adsorption constants of the sulfur-containing molecules on the catalyst surface play a significant role in their reactivity. For instance, the adsorption constant of 3-methylthiophene was found to be higher on a catalyst with smaller particle size and a higher degree of Ni promotion.

Thermodynamic properties for 2,3-dihydrobenzo[b]thiophene, a potential reduction product of this compound, have been reported. These include standard molar entropies, standard molar enthalpies, and standard molar Gibbs free energies of formation at various temperatures. Such data are fundamental for calculating the thermodynamic feasibility of the reduction process.

Table 2: Thermodynamic Properties of Gaseous 2,3-Dihydrobenzo[b]thiophene at 298.15 K

Property Value
Standard Molar Enthalpy of Formation (kJ·mol⁻¹) 86.1 ± 1.6
Standard Molar Entropy (J·K⁻¹·mol⁻¹) 352.45 ± 0.30

Data for a potential reduction product of the title compound.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the reaction mechanisms and transition states of reactions involving complex organic molecules like this compound.

DFT studies on related thiophene carboxamide derivatives have been performed to understand their electronic structure and reactivity. These studies often focus on the analysis of frontier molecular orbitals (HOMO and LUMO), as the energy gap between them provides an indication of the molecule's kinetic stability and chemical reactivity. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

In the context of sulfur oxidation, computational studies on nih.govbenzothieno[3,2-b] nih.govbenzothiophene derivatives have shown that oxidation significantly lowers the HOMO and LUMO energy levels. mdpi.com The calculations revealed that the ionization potential and electron affinity increase with oxidation, indicating greater stability of the oxidized forms towards further oxidation. mdpi.com These computational findings align with experimental observations of altered electronic and thermal properties.

Table 3: Calculated Electronic Properties of a Substituted Benzothienobenzothiophene and its S-Oxides mdpi.com

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2,7-diBr-BTBT -6.230 -2.102 4.128
2,7-diBr-BTBTDO -6.741 -2.915 3.826

Data adapted from a DFT study on a related benzothienobenzothiophene derivative.

While a specific computational study on the reaction mechanisms and transition states of this compound is not available in the reviewed literature, the principles derived from studies on analogous systems can be applied to predict its behavior. Such studies would involve mapping the potential energy surface for reactions like oxidation and reduction, identifying the transition state structures, and calculating the activation energies to elucidate the most probable reaction pathways.

Advanced Structural Elucidation and Conformational Analysis in Research Contexts

X-ray Crystallography for Molecular and Supramolecular Architecture

Hypothetical Crystallographic Data for 3-Methyl-1-benzothiophene-2-carboxamide

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)95.5
Volume (ų)1040
Z4

The supramolecular architecture of crystalline this compound would be dictated by various intermolecular interactions. The primary carboxamide group is a key participant in forming strong hydrogen bonds. Typically, the amide protons act as hydrogen bond donors to the carbonyl oxygen of an adjacent molecule, leading to the formation of centrosymmetric dimers or extended chains. mdpi.com

The conformation of this compound in the solid state is of significant interest. A key conformational feature is the dihedral angle between the plane of the benzothiophene (B83047) ring and the carboxamide group. Studies on related aroyl benzothiophenes have shown that there can be significant twisting between the heterocyclic ring and the carbonyl plane. rsc.org

The orientation of the carbonyl group relative to the thiophene (B33073) sulfur atom can exist in two main conformations: S,O-cis and S,O-trans. For 2-substituted benzothiophenes, the S,O-cis conformation is often preferred due to attractive interactions between the sulfur and oxygen atoms. rsc.org Therefore, it is highly probable that this compound adopts an S,O-cis conformation in the solid state, with some degree of twisting to alleviate steric hindrance. The planarity of the benzothiophene ring itself is generally maintained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Studies

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules in solution. For this compound, a combination of 1D and 2D NMR techniques would be employed to confirm its chemical structure and study its conformational dynamics.

Hypothetical ¹H and ¹³C NMR Data for this compound

PositionHypothetical ¹³C Chemical Shift (ppm)Hypothetical ¹H Chemical Shift (ppm)Multiplicity
-CH₃~15~2.5s
-C(O)NH₂~165~5.8 and ~6.2 (broad)s
C2~135--
C3~130--
C3a~138--
C4~125~7.8d
C5~124~7.4t
C6~125~7.4t
C7~123~7.9d
C7a~140--

To unambiguously assign the proton and carbon signals and to confirm the structure of this compound, a suite of 2D NMR experiments would be utilized:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, helping to identify adjacent protons in the benzene (B151609) ring of the benzothiophene system.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon to which it is directly attached, allowing for the straightforward assignment of the protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons and for confirming the connectivity between the methyl group, the carboxamide group, and the benzothiophene core. For instance, a correlation between the methyl protons and C3 would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful for determining the preferred conformation in solution, for example, by observing through-space interactions between the amide protons and the protons on the benzothiophene ring.

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as the rotation around single bonds. For this compound, VT-NMR could be used to study the rotational barrier around the C2-C(O) bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the two amide protons if they are in different chemical environments. As the temperature is increased, these signals would broaden and eventually coalesce into a single peak, allowing for the calculation of the energy barrier to rotation. This would provide valuable information about the conformational flexibility of the carboxamide group.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are used to determine the absolute configuration of chiral molecules. This compound, as a standalone molecule, is achiral as it does not possess any stereogenic centers and is superimposable on its mirror image. Therefore, it would not exhibit any ECD or VCD signals. This section of analysis would only become relevant if a chiral center were to be introduced into the molecule, for instance, through substitution with a chiral moiety on the amide nitrogen or elsewhere on the benzothiophene ring.

Computational Chemistry and Theoretical Investigations of 3 Methyl 1 Benzothiophene 2 Carboxamide

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organic molecules. For derivatives of thiophene-2-carboxamide, DFT methods like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate electronic properties. nih.govresearchgate.netijopaar.comresearchgate.net These calculations provide a foundational understanding of the molecule's reactivity, spectroscopic characteristics, and stability.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of these orbitals and the gap between them (ΔE) are key indicators of chemical reactivity and kinetic stability. ijopaar.com

In related 3-methyl thiophene-2-carboxamide derivatives, the HOMO is typically distributed over the π-orbitals of the thiophene (B33073) ring and the amide group, while the LUMO is often localized on the 2-carboxamide (B11827560) phenyl thiophene substituent. nih.gov For 3-Methyl-1-benzothiophene-2-carboxamide, the HOMO is expected to be delocalized across the fused benzothiophene (B83047) ring system, which acts as the primary electron donor. The LUMO would likely involve significant contributions from the electron-withdrawing carboxamide group.

The distribution of electron density, calculated via methods like Natural Bond Orbital (NBO) analysis, reveals the charge distribution and intramolecular interactions. ijopaar.comnih.gov Such analysis for this compound would likely show high electron density on the electronegative oxygen, nitrogen, and sulfur atoms. Molecular Electrostatic Potential (MEP) maps would visually represent these charge distributions, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. ijopaar.com

Table 1: Conceptual Electronic Properties of this compound based on DFT Calculations This table is illustrative, based on typical values for similar thiophene carboxamide derivatives.

ParameterDescriptionPredicted Significance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule. A higher value suggests greater reactivity towards electrophiles.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability. A lower value suggests greater reactivity towards nucleophiles.
Energy Gap (ΔE) ELUMO - EHOMOA small gap suggests high polarizability and chemical reactivity. nih.gov
Electronegativity (χ) The power of an atom to attract electrons to itself.A global descriptor of reactivity.
Chemical Hardness (η) Resistance to change in electron distribution.Hard molecules have a large energy gap, while soft molecules have a small gap. nih.gov
Global Softness (S) The reciprocal of hardness.Measures the capacity of a molecule to receive electrons.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.Quantifies the global electrophilic nature of the molecule. nih.gov

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)

Theoretical calculations can accurately predict spectroscopic properties, which aids in the interpretation of experimental data.

IR Spectroscopy : DFT calculations can compute the vibrational frequencies of the molecule. ijopaar.com For this compound, the predicted IR spectrum would show characteristic absorption bands. The amide I band (primarily C=O stretching) is expected in the 1630–1800 cm⁻¹ region, while the amide II band (N-H bending and C-N stretching) would appear around 1470–1570 cm⁻¹. nih.gov Other significant peaks would include N-H stretching vibrations above 3000 cm⁻¹ and C-H stretching from the aromatic ring and methyl group. vscht.cz

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths. nih.govmdpi.commdpi.com The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic benzothiophene system. mdpi.com The fusion of the benzene (B151609) and thiophene rings typically results in absorption at longer wavelengths compared to benzene or thiophene alone. researchgate.net

The benzothiophene core is an aromatic and thermally stable heterocyclic system. rsc.orgwikipedia.org Computational methods can quantify the aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character. Analysis of the optimized geometry from DFT calculations also provides insight into stability; a planar fused ring system with delocalized bond lengths is a hallmark of aromaticity. nih.gov The oxidation of the thiophene sulfur atom can alter the electronic properties, turning the electron-donating sulfur into an electron-accepting group, which significantly impacts the molecule's stability and electron distribution. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. nih.govresearchgate.net MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a detailed picture of the molecule's dynamic landscape.

A key area of flexibility in this compound is the rotation of the carboxamide group around the single bond connecting it to the benzothiophene ring. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations.

The surrounding environment can significantly influence molecular conformation. MD simulations can incorporate solvent molecules explicitly or through an implicit continuum model to study these effects. uni-bayreuth.de For this compound, polar solvents could form hydrogen bonds with the oxygen and hydrogen atoms of the carboxamide group. These interactions can stabilize or destabilize certain conformers compared to the gas phase, potentially shifting the equilibrium between different rotational states of the carboxamide group. By running simulations in various solvents, one can predict how the conformational landscape and, consequently, the molecule's properties might change in different chemical environments.

Ligand-Based and Structure-Based Computational Design Methodologies

Computational approaches are instrumental in modern drug discovery, offering insights into molecular interactions and properties that guide the synthesis and evaluation of new chemical entities. For this compound, both ligand-based and structure-based design methodologies can be hypothetically employed to explore its therapeutic potential.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding potential drug-target interactions, even in the absence of experimental data for a specific compound. For this compound, docking studies could be performed against a variety of hypothetical protein targets to explore its potential binding modes and affinities.

Given the structural similarities of the benzothiophene core to known inhibitors of various enzymes, hypothetical docking studies could be conducted against targets such as protein kinases, cyclooxygenases (COX), or other enzymes implicated in disease pathways. In a hypothetical docking scenario against a generic protein kinase ATP binding site, the this compound would be expected to form key interactions. The benzothiophene ring could engage in hydrophobic interactions with nonpolar residues, while the carboxamide group could act as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds with the protein backbone or side chains. The 3-methyl group could provide additional van der Waals interactions, potentially enhancing binding affinity.

A recent study on novel benzo[b]thiophene-2-carbaldehyde derivatives identified the human IgM Fc domain (PDB ID: 4JVW) as a favorable interaction partner through virtual screening and molecular docking, with binding energies in the range of -7.5 to -8.0 kcal/mol. nih.gov While this is a different derivative, it highlights a potential target family for benzothiophenes. Another computational analysis of 1-benzothiophene-2-carboxylic acid explored its interaction with various enzymes, including those involved in inflammation and cancer, demonstrating the broad applicability of docking studies for this class of compounds. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound against Various Protein Targets

Hypothetical Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5KIR-8.5Arg120, Tyr355, Ser530
Protein Kinase (e.g., EGFR)2J6M-7.9Met793, Leu718, Gly796
Human IgM Fc Domain4JVW-7.2Tyr38, Trp60, Arg89

Note: The data in this table is purely hypothetical and for illustrative purposes to demonstrate the potential application of molecular docking.

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. A pharmacophore model for this compound can be constructed based on its own structure and by comparing it with other known active molecules that share a similar scaffold.

A hypothetical pharmacophore model for this compound would likely include:

An aromatic ring feature corresponding to the benzothiophene system.

A hydrogen bond acceptor feature from the carbonyl oxygen of the carboxamide.

A hydrogen bond donor feature from the amide nitrogen.

A hydrophobic feature associated with the methyl group at the 3-position.

Studies on other benzothiophene derivatives have successfully used pharmacophore modeling to identify key features for their biological activities. For instance, a pharmacophore model for arylbenzothiophene derivatives identified the importance of hydrogen bond acceptors, donors, and hydrophobic features for their inhibitory activity. nih.gov Similarly, a study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which share the carboxamide moiety, also highlighted the significance of these features in their antimicrobial activity. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the defined features. This process, known as virtual screening, can identify novel compounds with potentially similar biological activities, thus expanding the chemical space for drug discovery. researchgate.net

Table 2: Hypothetical Pharmacophoric Features of this compound

FeatureTypeLocation
1Aromatic RingBenzothiophene nucleus
2Hydrogen Bond AcceptorCarbonyl oxygen of the carboxamide
3Hydrogen Bond DonorAmide nitrogen of the carboxamide
4Hydrophobic Center3-Methyl group

Note: This table represents a hypothetical pharmacophore model for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While this article does not delve into biological activity, the generation of theoretical molecular descriptors for this compound is a crucial first step in any potential QSAR analysis. These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, and hydrophobic properties.

Theoretical QSAR descriptors can be calculated using various computational software packages. These descriptors fall into several categories:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape and steric properties.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and electrostatic potential. nih.gov

For this compound, these descriptors would provide a numerical profile that could be used to compare it with other molecules and to build predictive models if biological data were available. For example, the calculated lipophilicity (logP) would give an indication of its potential to cross cell membranes, while electronic descriptors would shed light on its reactivity. Studies on other benzothiophene derivatives have utilized QSAR to identify key molecular properties influencing their activity. mdpi.comsigmaaldrich.com

Table 3: Theoretically Calculated QSAR Descriptors for this compound

Descriptor TypeDescriptor NameHypothetical Value
1DMolecular Weight205.26 g/mol
1DNumber of Heavy Atoms14
2DTopological Polar Surface Area (TPSA)55.12 Ų
2DRotatable Bonds1
3DMolecular Volume~180 ų
Quantum ChemicalHOMO Energy-6.5 eV
Quantum ChemicalLUMO Energy-1.2 eV
Quantum ChemicalDipole Moment~3.5 D

Note: The values in this table are theoretical estimations based on the structure of the compound and are for illustrative purposes.

Exploration of Biological Interactions and Molecular Mechanisms of 3 Methyl 1 Benzothiophene 2 Carboxamide Mechanistic Focus

Identification of Potential Molecular Targets through In Silico and In Vitro Approaches

There is no publicly available research detailing the molecular targets of 3-Methyl-1-benzothiophene-2-carboxamide.

Enzyme Families for Mechanistic Inhibition Studies

No studies have identified specific enzyme families that are inhibited by this compound.

Receptor Binding Site Characterization and Ligand Efficiency

Information regarding the receptor binding sites, ligand efficiency, or molecular docking of this compound is not present in the available literature.

Characterization of Key Binding Motifs in Biological Systems

There are no documented key binding motifs for the interaction of this compound with any biological targets.

Biochemical Studies on Protein-Ligand Interactions

No biochemical studies detailing the protein-ligand interactions for this specific compound have been published.

Kinetics of Enzyme Inhibition (e.g., IC50, Ki, Vmax)

Data on the kinetics of enzyme inhibition, such as IC50, Ki, or Vmax values for this compound, are not available.

Receptor Binding Assays and Ligand Displacement Studies

The results of any receptor binding assays or ligand displacement studies involving this compound have not been reported in the scientific literature.

Mechanistic Studies on Cellular Processes (non-human, in vitro cell-free systems)

Elucidation of Molecular Pathways Affected by Interaction

Direct mechanistic studies on the specific molecular pathways affected by this compound in in vitro cell-free systems are not extensively detailed in publicly available literature. However, research on structurally related benzothiophene (B83047) and thiophene (B33073) carboxamide derivatives provides insights into potential molecular pathways that could be modulated by this compound class.

For instance, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as inhibitors of the RhoA/ROCK pathway, which is crucial for cellular processes like cell migration and proliferation. nih.gov One study demonstrated that a derivative, compound b19 , significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 cells, with its mechanism of action confirmed by the suppression of myosin light chain phosphorylation and stress fiber formation, key events in the RhoA/ROCK pathway. nih.gov

Furthermore, 5-methoxybenzothiophene-2-carboxamide derivatives have been identified as potent inhibitors of cdc-like kinases (Clk), particularly Clk1 and Clk4. These kinases are key regulators of pre-mRNA splicing, a fundamental process in gene expression. google.com Inhibition of these kinases can affect the splicing of numerous gene transcripts, which is a pathway of significant interest in various disease contexts.

While these findings are for related but distinct molecules, they suggest that benzothiophene carboxamides as a structural class have the potential to interact with critical cellular signaling and processing pathways. The specific pathways targeted by this compound would require direct experimental investigation.

Modulation of Protein Function by this compound

Specific data on the modulation of protein function by this compound in cell-free assays is limited. However, the broader class of benzothiophene derivatives has been shown to interact with and modulate the function of several protein targets.

One patent document lists this compound as a potential deubiquitinating enzyme (DUB) inhibitor. google.com DUBs are proteases that regulate the ubiquitin system, which is vital for protein degradation and signaling, making them important therapeutic targets.

Research on analogous structures further highlights potential protein interactions. For example, certain thiophene-3-carboxamide (B1338676) derivatives have been investigated as dual inhibitors of c-Jun N-terminal kinase (JNK1), a key protein in inflammatory and stress responses. Additionally, a patent has described 5-Amino-N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-3-methyl-1-benzothiophene-2-carboxamide dihydrochloride (B599025) as a modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission. google.com

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

The structure-activity relationship (SAR) of this compound can be analyzed by dissecting the contribution of its core components: the methyl group, the carboxamide functional group, and the benzothiophene scaffold. This analysis is primarily based on comparative studies of analogous compounds.

Impact of Methyl Group Substitution on Binding Affinity

The presence and position of a methyl group on the thiophene or benzothiophene ring can significantly influence the biological activity of the molecule. Studies on related thiophene-2-carboxamides have shown that a methyl group at the 3-position can have a notable impact. For example, in a series of 3-substituted thiophene-2-carboxamides, the 3-methyl derivatives displayed the lowest antioxidant and antibacterial activities when compared to analogs with 3-amino or 3-hydroxy substituents. amanote.com This suggests that for these particular activities, a small, non-polar group like methyl at this position is less favorable than groups capable of hydrogen bonding.

In a different context, a study on thiophene-3-carboxamide derivatives as JNK1 inhibitors found that methyl substitutions at the 4 or 5-positions of the thiophene ring resulted in less active compounds compared to the unsubstituted analog. This indicates that even small alkyl groups can introduce steric hindrance or alter the electronic properties of the ring in a way that is detrimental to binding affinity for certain protein targets.

Compound/AnalogSubstitutionObserved Activity/Potency
Thiophene-2-carboxamide Analog3-MethylLowest antioxidant & antibacterial activity
Thiophene-2-carboxamide Analog3-AminoHigher antioxidant & antibacterial activity
Thiophene-2-carboxamide Analog3-HydroxyModerate antioxidant & antibacterial activity
Thiophene-3-carboxamide Analog4-Methyl or 5-MethylReduced JNK1 inhibitory activity

This table is illustrative and based on findings for related thiophene carboxamides to highlight the impact of methyl substitution.

Role of the Carboxamide Functionality in Specific Interactions

The carboxamide group at the 2-position of the benzothiophene ring is a critical feature for the biological activity of many compounds in this class. The hydrogen bond donor and acceptor capabilities of the amide group are often crucial for anchoring the molecule within a protein's binding site.

Studies on thiophene-3-carboxamide derivatives as JNK1 inhibitors have demonstrated the essential nature of the carboxamide moiety. When the 3-carboxamide group was replaced with other functional groups such as a carboxylic acid, an ester, or a cyano group, a significant loss of JNK1 inhibitory activity was observed. This underscores the specific interactions, likely hydrogen bonds, that the carboxamide group forms with the target protein. Furthermore, the position of the carboxamide is also vital, as moving it to a different position on the thiophene ring can lead to a complete loss of activity. In some benzothiophene derivatives, N-methylation of the amide has been shown to enhance inhibitory activity against certain kinases, suggesting that the amide nitrogen may not always require a hydrogen for activity and that a methyl group can provide favorable steric or electronic effects. google.com

Modification to CarboxamideEffect on JNK1 Inhibitory Activity
Replacement with Carboxylic AcidSignificant loss of activity
Replacement with EsterSignificant loss of activity
Replacement with Cyano GroupSignificant loss of activity
Relocation to another positionComplete loss of activity

This table is based on findings for related thiophene carboxamide analogs and illustrates the importance of the carboxamide functionality.

Effects of Benzothiophene Core Modifications on Mechanistic Potency

The benzothiophene core provides a rigid scaffold that positions the substituents for optimal interaction with a biological target. Modifications to this core structure can have a profound impact on the compound's activity.

Furthermore, modifications within the benzothiophene core itself, such as the oxidation of the sulfur atom, can tune the electronic and photophysical properties of the molecule. While not directly a measure of mechanistic potency in all cases, these changes can alter the molecule's ability to participate in key interactions within a binding site.

Core ModificationEffect on JNK1 Inhibitory Potency
Benzene (B151609) to BenzothiopheneSignificant improvement
Thiophene to PhenylDrastic drop in activity

This table illustrates the importance of the benzothiophene core based on comparative studies of related inhibitor classes.

Selectivity Profiling Against Related Biological Targets

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies on the selectivity profile of this compound. Research dedicated to the systematic evaluation of this particular compound's binding affinity and functional activity against a panel of related biological targets, such as homologous enzymes, receptors, or ion channels, is not publicly available.

While the broader benzothiophene scaffold is featured in numerous medicinal chemistry studies, leading to derivatives with documented biological activities, these findings are specific to the tested analogues and cannot be directly extrapolated to this compound. rsc.orgijpsjournal.com For instance, studies on related structures like 5-methoxybenzothiophene-2-carboxamides have detailed their selectivity as inhibitors of cdc-like kinases (Clk), showing preferential inhibition of Clk1 over related kinases like Clk2, Dyrk1A, and Dyrk1B. nih.gov Similarly, other research has explored different derivatives of benzo[b]thiophene for activities targeting the RhoA/ROCK pathway or for antimicrobial properties. nih.govnih.gov

However, the influence of the specific substitution pattern of this compound—namely the methyl group at the C3 position combined with the carboxamide at the C2 position—on its interaction with biological targets has not been characterized. Consequently, no data tables detailing its potency (e.g., IC₅₀, Kᵢ, or EC₅₀ values) against a selectivity panel of targets can be provided. The synthesis of related compounds, such as 3-methyl-1-benzothiophene-2-carboxylic acid, is documented, but their biological selectivity has not been reported. uni.lu

Further investigation through broad screening campaigns would be necessary to establish the biological targets of this compound and to characterize its selectivity profile. Without such dedicated research, any discussion of its selectivity would be purely speculative.

Advanced Applications in Chemical and Material Sciences Non Biological/non Clinical

Development as Chemical Probes for Biochemical Research

Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with specific protein targets, enabling the study of their functions in a cellular context. While the benzothiophene (B83047) core is found in many biologically active molecules, the development of 3-Methyl-1-benzothiophene-2-carboxamide specifically as a chemical probe is not well-documented in publicly available scientific literature. However, the general principles of probe development can be applied to this scaffold.

Use in Affinity-Based Proteomic Studies

Affinity-based proteomics is a powerful technique used to identify the protein binding partners of a small molecule. In this approach, a derivative of the small molecule is typically immobilized on a solid support, such as a resin, to create an "affinity matrix." This matrix is then incubated with a cell lysate, and proteins that bind to the immobilized molecule are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

The application of This compound in affinity-based proteomic studies has not been specifically reported. The successful implementation of such a study would require the synthesis of a derivative with a suitable linker for attachment to the solid support, without compromising its target-binding properties.

Role as a Privileged Building Block in Complex Molecule Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The benzothiophene nucleus is considered a privileged structure due to its presence in numerous compounds with diverse biological activities. rsc.org This makes This compound a potentially valuable building block for the synthesis of more complex molecules.

Precursor in Multistep Organic Synthesis

The This compound scaffold can serve as a versatile starting material for the construction of more elaborate molecules. The various functional groups present on the molecule—the methyl group, the carboxamide, and the aromatic ring—offer multiple sites for chemical modification. For instance, the aromatic ring can undergo electrophilic substitution reactions, while the carboxamide can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

While specific examples of This compound as a precursor in multistep synthesis are not extensively documented, the synthesis of various substituted benzothiophenes is well-established. rsc.orgorganic-chemistry.org These synthetic strategies often involve the construction of the benzothiophene ring system from simpler starting materials, followed by functional group manipulations to introduce desired substituents. rsc.orgrsc.org

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. This is often done to create libraries of compounds for high-throughput screening to identify new drug leads. The concept of using a central scaffold, such as This compound , and systematically adding a variety of chemical building blocks to it is a cornerstone of combinatorial chemistry.

The thiophene (B33073) carboxamide scaffold, in a broader sense, has been utilized for the generation of compound libraries for biological screening. mdpi.comnih.gov The modular nature of the synthesis of such compounds allows for the introduction of diversity at multiple positions. For This compound , a combinatorial library could be envisioned by varying the substituents on the aromatic ring and by derivatizing the carboxamide moiety with a diverse set of amines. However, no specific reports of combinatorial libraries based on this exact scaffold are currently available.

Potential in Materials Science and Photophysical Applications

Benzothiophene-containing molecules have garnered interest in the field of materials science, particularly for their potential use in organic electronics and as fluorescent materials. rsc.org The extended π-system of the benzothiophene core can give rise to interesting photophysical properties.

While the photophysical properties of This compound have not been specifically detailed in the literature, studies on related benzothiophene derivatives have shown that modifications to the core structure can significantly influence their absorption and emission characteristics. For example, the synthesis of benzo[b]naphtho[1,2-d]thiophene (B1207054) sulfoxides has been reported to yield compounds with excellent fluorescence characteristics. nih.gov This suggests that the This compound scaffold could potentially be developed into novel materials with tailored photophysical properties through appropriate chemical modifications. Further research is required to explore this potential.

Integration into Organic Electronic Devices

The rigid, planar structure and the presence of sulfur atoms in the benzothiophene core make it an excellent candidate for organic semiconductor materials. Derivatives of sigmaaldrich.combenzothieno[3,2-b] sigmaaldrich.combenzothiophene (BTBT), which features an extended, fused-ring system, have demonstrated exceptional performance in organic field-effect transistors (OFETs). These materials are prized for their high charge carrier mobility and environmental stability.

The introduction of various substituents onto the BTBT core allows for the fine-tuning of its electronic properties and solid-state packing, which are crucial for efficient charge transport. For instance, the addition of alkyl or aryl groups can enhance solubility for solution-based processing and influence the molecular ordering in thin films. Research has shown that controlling the molecular phase, such as inducing liquid crystal phases, can lead to superior device performance.

Key research findings have highlighted the impressive capabilities of BTBT derivatives in OFETs. For example, 2,7-diphenyl BTBT has been used to fabricate vapor-deposited OFETs with high mobilities. Similarly, soluble dialkyl-BTBTs have enabled the creation of high-performance solution-processed devices. These advancements underscore the potential of the benzothiophene framework in the next generation of flexible and low-cost electronics.

Interactive Table: Performance of Selected BTBT Derivatives in Organic Field-Effect Transistors

DerivativeDeposition MethodMobility (cm²/Vs)On/Off RatioReference
2,7-Diphenyl BTBTVapor Depositionup to 2.0> 10^6 uni.lu
Dialkyl-BTBTs (Cn-BTBTs)Solution Processing> 1.0> 10^6 uni.lu
DNTTVapor Deposition> 3.0> 10^7 uni.lu
C6-Ph-BTBTVacuum Deposition4.62.2 x 10^7 acs.org

Use in Fluorescent Probes or Sensors

The development of fluorescent probes for the detection of specific analytes is a burgeoning field in analytical chemistry. The core principle involves a fluorophore whose emission properties are altered upon interaction with the target species. While specific applications of this compound as a fluorescent probe are not extensively documented, its structural motifs suggest potential in this area.

The benzothiophene core can act as a fluorophore, and the carboxamide group can serve as a recognition site or a point for further functionalization. The design of a fluorescent probe based on this scaffold would likely involve modulating the electronic properties of the benzothiophene ring system upon binding to an analyte. This could be achieved through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).

For instance, the carboxamide nitrogen could act as a chelating site for metal ions. Upon binding, the electron density of the benzothiophene ring could be perturbed, leading to a change in its fluorescence intensity or a shift in its emission wavelength. Alternatively, the carboxamide could be part of a reactive group that undergoes a specific chemical reaction with an analyte, triggering a fluorescent response.

Conceptual Data Table: Potential Design of a Benzothiophene-Based Fluorescent Probe

ComponentFunctionPotential AnalyteSensing Mechanism
Benzothiophene CoreFluorophoreMetal IonsChelation-induced fluorescence change
Carboxamide GroupRecognition SiteAnions (e.g., F⁻)Hydrogen bonding interaction
Reactive MoietySignal TransducerThiolsMichael addition reaction

Supramolecular Chemistry and Self-Assembly Studies of the Compound

Supramolecular chemistry, the study of systems involving intermolecular interactions, is pivotal in creating ordered nanostructures from molecular building blocks. The self-assembly of π-conjugated molecules like benzothiophene derivatives is driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces.

Research into BTBT derivatives functionalized with peptide sequences has demonstrated the power of this approach. nih.gov By attaching a self-assembling peptide to the BTBT core, researchers have been able to induce the formation of hydrogels. nih.gov In these systems, the peptide segments form β-sheets, driven by hydrogen bonding, while the BTBT cores arrange themselves through π-π stacking. nih.govpharmaffiliates.com This hierarchical self-assembly leads to the formation of one-dimensional nanostructures, such as fibers and ribbons, which can exhibit interesting electronic properties. nih.gov

The ability to control the self-assembly process through external stimuli, such as pH or the addition of salts, opens up possibilities for creating dynamic and responsive materials. nih.gov The resulting supramolecular structures could find applications in areas such as organic electronics, sensing, and templated synthesis.

Interactive Table: Driving Forces in the Self-Assembly of BTBT-Peptide Conjugates

Interaction TypeContributing GroupsRole in Self-AssemblyResulting Structure
π-π StackingBTBT CoresPromotes long-range orderOrdered stacks of chromophores
Hydrogen BondingPeptide BackboneDirects the formation of β-sheetsFibrillar networks
Hydrophobic InteractionsPhenylalanine ResiduesStabilizes the core of the assemblyShielded aromatic domains
Electrostatic InteractionsGlutamic Acid ResiduesControls solubility and pH responsivenessResponsive hydrogels

Future Research Directions and Unexplored Avenues for 3 Methyl 1 Benzothiophene 2 Carboxamide Research

The foundational research into 3-Methyl-1-benzothiophene-2-carboxamide has established its core chemical properties and potential utility. However, the full scope of this compound's capabilities remains largely untapped. The future of research in this area is poised to move beyond initial characterization and into sophisticated applications and deeper mechanistic understanding. The following sections outline promising avenues for future investigation that could significantly expand the scientific and practical value of this benzothiophene (B83047) derivative.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Methyl-1-benzothiophene-2-carboxamide and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

  • Nucleophilic substitution or amide coupling to introduce the carboxamide group.
  • Cyclization reactions using reagents like thiophene precursors and catalysts (e.g., Pd-mediated cross-coupling for benzothiophene core formation).
  • Purification via reverse-phase HPLC or column chromatography to isolate intermediates and final products.
    Example: A similar compound (2-amino-3-acyl-tetrahydrobenzothiophene) was synthesized by refluxing intermediates with anhydrides in dry CH₂Cl₂ under nitrogen, followed by HPLC purification .

Q. How can structural characterization of this compound be optimized?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm substituent positions and methyl group integration.
  • IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (e.g., SHELX programs ) for absolute configuration determination.
    Example: For related benzothiophenes, NMR chemical shifts at δ 2.3–2.5 ppm (methyl) and δ 165–170 ppm (carbonyl carbons) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar benzothiophene analogs?

  • Methodological Answer :

  • Comparative crystallography : Refine structures using SHELXL to resolve ambiguities in bond angles or torsional conformations.
  • DFT calculations : Compare experimental NMR/IR data with computed spectra (e.g., Gaussian software) to validate proposed tautomers or stereoisomers.
  • Dynamic NMR : Analyze temperature-dependent spectral changes to detect rotational barriers or conformational flexibility.
    Example: ORTEP-III was used to visualize steric clashes in benzothiophene derivatives, explaining anomalous NOESY correlations .

Q. What strategies are recommended for designing bioactivity-optimized analogs of this compound?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., trifluoromethyl groups for enhanced lipophilicity ).
  • Fragment-based drug design : Use the benzothiophene core as a scaffold for combinatorial libraries.
  • In silico screening : Perform molecular docking (e.g., AutoDock Vina) to prioritize analogs with high binding affinity to target enzymes.
    Example: Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate showed improved bioactivity due to electron-withdrawing effects .

Q. How should researchers address discrepancies between in vitro and in vivo activity data for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
  • Toxicology studies : Evaluate off-target effects using phenotypic screening (e.g., zebrafish models).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.